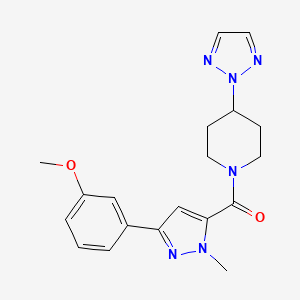![molecular formula C28H25N3O2S B2764306 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-32-9](/img/structure/B2764306.png)
(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethenylphenyl group, a sulfanyl group, and a methanol group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The presence of certain functional groups can often be inferred from infrared (IR) and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For example, the sulfanyl group (-SH) is known to participate in various reactions including oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and stability can be influenced by its molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Studies on the synthesis of complex heterocyclic compounds provide foundational knowledge for understanding the chemical reactivity and potential applications of "(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol". The work by Coustard (2001) on the synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization of nitroketene S,S-acetals highlights the intricate processes involved in forming cyclic compounds with potential for further functionalization, which could be relevant to the synthesis or modification of the target compound (Coustard, 2001).
Catalytic and Medicinal Applications
The broad-spectrum antitumor activities of imidazotetrazines, as explored by Stevens et al. (1984), suggest that structurally complex compounds, similar to the target molecule, might find applications in the development of novel anticancer agents. Their study provides insights into the synthesis, chemistry, and antitumor activities of these compounds, highlighting the potential of complex heterocycles in medicinal chemistry (Stevens et al., 1984).
Material Science and Organic Synthesis
Further, the research on catalyst- and solvent-free synthesis by Moreno-Fuquen et al. (2019) demonstrates the utility of complex heterocyclic compounds in organic synthesis, particularly in conditions that favor environmental sustainability. Their work on the synthesis of benzamide derivatives through microwave-assisted processes could provide a template for exploring the synthetic versatility of the target compound in material science or organic synthesis (Moreno-Fuquen et al., 2019).
Advanced Materials and Chemical Engineering
Lastly, the development of advanced materials and applications in chemical engineering could benefit from the structural features of "this compound". Studies like those by Dahl and Kolboe (1994) on the reaction mechanism for hydrocarbon formation from methanol over catalysts provide a glimpse into how complex molecules can play a role in catalysis and chemical transformation processes (Dahl & Kolboe, 1994).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWKHLXGROYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)
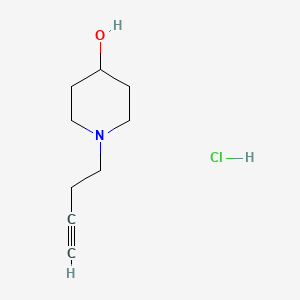
![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)


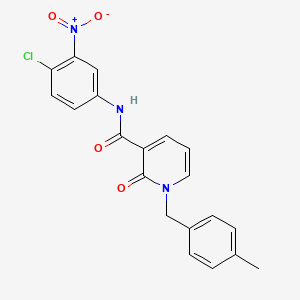
![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
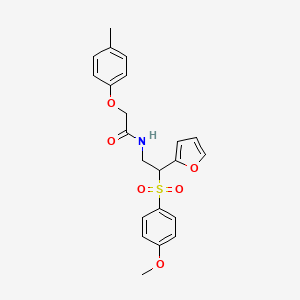
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)
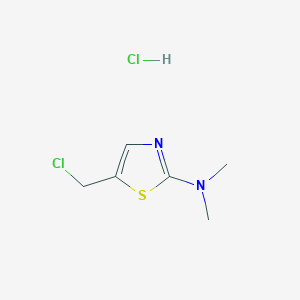
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)
